molecular formula C16H10O8 B1599420 3,4'-Di-O-methylellagic acid CAS No. 57499-59-9

3,4'-Di-O-methylellagic acid

Cat. No.: B1599420
CAS No.: 57499-59-9
M. Wt: 330.24 g/mol
InChI Key: SUBZWRYOAOVYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4’-Di-O-methylellagic acid: is a naturally occurring polyphenolic compound. It is a derivative of ellagic acid, which is found in various fruits and vegetables, particularly in berries and pomegranates. This compound has garnered significant attention due to its potential therapeutic properties, including antioxidant, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Di-O-methylellagic acid typically involves the methylation of ellagic acid. One common method is the treatment of ellagic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of 3,4’-Di-O-methylellagic acid may involve the extraction of ellagic acid from natural sources followed by chemical modification. The extraction process often includes the use of solvents like ethanol or methanol to isolate ellagic acid from plant materials. The isolated ellagic acid is then subjected to methylation reactions under controlled conditions to produce 3,4’-Di-O-methylellagic acid .

Chemical Reactions Analysis

Types of Reactions: 3,4’-Di-O-methylellagic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Properties

In Vitro Studies
Research indicates that 3,4'-di-O-methylellagic acid exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including cervical (HeLa) and breast (T47D) cancer cells. The effective concentration (EC50) values for these cell lines were reported as follows:

Cell Line EC50 Value (μg/mL)
HeLa12.57 ± 2.22
T47D55.35 ± 6.28

These values suggest that this compound is a potent inhibitor of cancer cell proliferation, particularly in cervical cancer cells .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the inhibition of specific enzymes associated with cancer progression. Notably, it targets cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1). Molecular docking studies have shown strong binding affinities to these targets, with binding free energies indicating favorable interactions:

Enzyme Binding Free Energy (kcal/mol)
SIRT1-30.98 ± 0.25
CDK9-29.50 ± 0.22

These findings highlight the potential of this compound as a candidate drug for treating cervical and breast cancers .

Antioxidant Activity

This compound has also been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

Evaluation Methods
The antioxidant capacity of this compound was assessed using various assays, including:

  • ABTS Radical Scavenging Assay : This method measures the ability of the compound to scavenge ABTS radicals.
  • Reducing Power Assay : This assay evaluates the capability of the compound to reduce Fe3+ ions to Fe2+.

The results from these assays indicated that this compound exhibits significant antioxidant activity, comparable to standard antioxidants like ascorbic acid .

Other Potential Applications

Beyond its anticancer and antioxidant properties, research into this compound is expanding into other areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of ellagic acid may have anti-inflammatory properties, contributing to their overall therapeutic potential.
  • Neuroprotective Effects : Some studies indicate that ellagic acid derivatives may protect against neurodegenerative diseases by mitigating oxidative stress in neural tissues.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various contexts:

  • A study on Syzygium polycephalum highlighted the isolation of this compound and its significant cytotoxic effects against HeLa and T47D cells .
  • Comparative analyses among different ellagic acid derivatives showed that structural modifications could enhance biological activity, suggesting avenues for further research into optimized drug formulations .

Mechanism of Action

The mechanism of action of 3,4’-Di-O-methylellagic acid involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the following mechanisms:

Comparison with Similar Compounds

Uniqueness: 3,4’-Di-O-methylellagic acid is unique due to its specific methylation pattern, which enhances its solubility and bioavailability compared to its parent compound, ellagic acid. This makes it more effective in certain biological applications, particularly in cancer therapy .

Biological Activity

3,4'-Di-O-methylellagic acid (DMEA) is a naturally occurring polyphenolic compound derived from various plants, notably from the genus Syzygium. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antioxidant properties. This article reviews the current understanding of DMEA's biological activity, supported by diverse research findings and case studies.

Chemical Structure and Properties

DMEA is characterized by its methoxy substitutions on the ellagic acid backbone. Its empirical formula is C16H10O8C_{16}H_{10}O_8, and it exhibits strong antioxidant properties due to its phenolic structure. The methoxy groups enhance its solubility and bioavailability, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DMEA, particularly through its effects on various cancer cell lines.

In Vitro Studies

  • Cell Line Inhibition : DMEA has shown significant inhibitory effects on cancer cell lines such as HeLa (cervical cancer) and T47D (breast cancer). In a study, the effective concentration (EC50) values were reported as:
    • HeLa : 12.57 ± 2.22 µg/mL
    • T47D : 55.35 ± 6.28 µg/mL
    These values indicate that DMEA is more potent against HeLa cells compared to T47D cells .
  • Mechanism of Action : The anticancer activity of DMEA may be attributed to its ability to inhibit key enzymes involved in cell cycle regulation, such as cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1). Molecular docking studies revealed strong binding affinities, with binding free energies of:
    • SIRT1 : 30.98±0.25-30.98\pm 0.25 kcal/mol
    • CDK9 : 29.50±0.22-29.50\pm 0.22 kcal/mol
    These findings suggest that DMEA disrupts the activity of these proteins, leading to reduced cancer cell proliferation .

Antioxidant Properties

DMEA exhibits potent antioxidant activity, which is crucial for protecting cells from oxidative stress—a contributing factor in cancer progression. Research indicates that DMEA can scavenge free radicals effectively, thereby mitigating oxidative damage to cellular components .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of various methylellagic acid derivatives compared to DMEA:

CompoundAnticancer Activity (EC50)Antioxidant ActivitySource
This compoundHeLa: 12.57 µg/mLHighSyzygium polycephalum
3,3'-Di-O-methylellagic acidT47D: 55.35 µg/mLModerateVarious plant extracts
3,4,3'-Tri-O-methylellagic acidHeLa: 10 µg/mLHighSyzygium polycephalum

Case Studies

Several case studies have demonstrated the efficacy of DMEA in preclinical settings:

  • A study conducted by Wardana et al. (2022) focused on isolating DMEA from Syzygium polycephalum and evaluating its anticancer properties through both in vitro assays and molecular docking simulations. The results indicated that DMEA could serve as a promising candidate for further development into an anticancer drug .
  • Another investigation into the antioxidant properties of DMEA highlighted its potential in preventing oxidative stress-related diseases, showcasing its dual role as both an anticancer agent and a protective antioxidant .

Q & A

Basic Research Questions

Q. What are the standard methods for isolating 3,4'-Di-O-methylellagic acid from plant extracts?

Isolation typically involves sequential chromatographic techniques. For example, methanolic plant extracts are fractionated using silica gel column chromatography, followed by gel permeation on Sephadex LH-20 to separate phenolic derivatives like this compound . Polar solvents (e.g., methanol-water gradients) are often used for elution. Subsequent purification may require reverse-phase HPLC to isolate the target compound from structurally similar analogs .

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

  • Structural elucidation : Nuclear Magnetic Resonance (NMR; 1D/2D 1^1H and 13^{13}C) is critical for determining substitution patterns and distinguishing positional isomers (e.g., 3,4' vs. 3,3') .
  • Purity validation : High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) is standard, often using C18 columns and acetonitrile-water mobile phases .
  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) provides molecular ion confirmation and fragmentation patterns .

Q. How can researchers quantify this compound in complex biological matrices such as herbal preparations?

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is highly sensitive for quantification in plant extracts. A validated method includes:

  • Sample preparation : Solid-phase extraction (SPE) to remove interfering compounds.
  • Chromatography : BEH C18 columns with 0.1% formic acid in water/acetonitrile gradients.
  • Validation : Linear calibration curves (r>0.999r > 0.999), recovery rates (98–101%), and precision (RSD < 2.5%) ensure reliability .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across different studies?

Discrepancies may arise from:

  • Isomeric impurities : Contamination with 3,3'-Di-O-methylellagic acid (CAS 2239-88-5) can skew bioactivity results. Use isomer-specific analytical methods (e.g., NMR or chiral HPLC) .
  • Assay variability : Standardize bioactivity protocols (e.g., DPPH radical scavenging or antibacterial assays) using positive controls like ascorbic acid or gentamicin .
  • Extraction methods : Compare results across solvent systems (e.g., methanol vs. ethanol) to identify solvent-dependent activity differences .

Q. What methodological considerations are critical when differentiating positional isomers (e.g., 3,3' vs. 3,4' methylation patterns) in ellagic acid derivatives?

  • NMR analysis : 1^1H-1^1H COSY and HMBC spectra resolve substitution patterns by correlating methyl group protons with adjacent carbons .
  • Chromatographic separation : Optimize HPLC conditions (e.g., C18 columns with 0.1% trifluoroacetic acid) to achieve baseline resolution of isomers .
  • Reference standards : Use authenticated isomers (e.g., CAS 57499-59-9 for 3,4') to validate retention times and spectral data .

Q. What experimental strategies can optimize the stability of this compound in long-term pharmacological studies?

  • Storage conditions : Store lyophilized powder at -20°C in amber vials to prevent photodegradation; solutions in DMSO should be kept at -80°C .
  • Stability assays : Monitor degradation via stability-indicating HPLC methods under accelerated conditions (e.g., 40°C/75% relative humidity) .
  • Formulation : Encapsulation in cyclodextrins or liposomes can enhance solubility and reduce oxidative degradation in vitro .

Properties

IUPAC Name

6,14-dihydroxy-7,13-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O8/c1-21-8-4-6-9-10-5(15(19)23-13(9)11(8)18)3-7(17)12(22-2)14(10)24-16(6)20/h3-4,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBZWRYOAOVYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206108
Record name 3,4'-Di-O-methylellagic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57499-59-9
Record name 2,8-Dihydroxy-3,7-dimethoxy[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57499-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4'-Di-O-methylellagic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057499599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4'-Di-O-methylellagic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-Di-O-methylellagic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041396
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4'-Di-O-methylellagic acid
3,4'-Di-O-methylellagic acid
3,4'-Di-O-methylellagic acid
3,4'-Di-O-methylellagic acid
3,4'-Di-O-methylellagic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.